An In-Depth Technical Guide to the Chemical Properties and Applications of 2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane
Executive Overview
This technical guide provides a comprehensive analysis of 2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane, a heterocyclic compound of significant interest in synthetic organic chemistry. Structurally, it is a cyclic acetal derived from (4-methoxyphenyl)acetaldehyde and ethylene glycol. Its primary utility lies in its function as a robust protecting group for the aldehyde functionality. The 1,3-dioxolane ring is stable under a wide range of non-acidic conditions, particularly those involving nucleophiles and bases, making it an invaluable tool in complex, multi-step syntheses. This stability, coupled with its straightforward, acid-catalyzed removal, allows for selective chemical transformations at other sites within a molecule. This document details the compound's physicochemical properties, provides a validated synthesis protocol, explores its chemical reactivity, and discusses its applications, particularly in the fields of pharmaceutical research and fine chemical manufacturing.
Molecular Structure and Physicochemical Properties
2.1 Nomenclature and Identifiers
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IUPAC Name: 2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane
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Synonyms: 2-(4-methoxybenzyl)-1,3-dioxolane, (4-Methoxyphenyl)acetaldehyde ethylene acetal
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CAS Number: 101-50-8
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Parent Compound (unsubstituted): 2-Benzyl-1,3-dioxolane (CAS 101-49-5)[1]
2.2 Physicochemical Data Summary
The experimental data for 2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane is not extensively published. The following table includes calculated values and estimates based on its structure and comparison with the closely related analog, 2-benzyl-1,3-dioxolane.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | Calculated |
| Molecular Weight | 194.23 g/mol | Calculated[2] |
| Appearance | Colorless to light yellow liquid (Expected) | Inferred from analogs[3] |
| Boiling Point | >250 °C (Estimated) | Inferred from analogs |
| Solubility | Soluble in common organic solvents (e.g., Toluene, THF, Dichloromethane). Low solubility in water. | Inferred from structure |
| Polarity | Moderately polar | Inferred from structure[4] |
Spectroscopic Profile
The definitive structural elucidation of 2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane relies on a combination of spectroscopic techniques. The expected spectral data, inferred from its structural motifs and comparison with analogs, are summarized below.[5]
| Technique | Expected Chemical Shifts / Peaks | Rationale and Structural Assignment |
| ¹H NMR | δ ~ 7.1-7.2 ppm (d, 2H)δ ~ 6.8-6.9 ppm (d, 2H)δ ~ 4.9-5.1 ppm (t, 1H)δ ~ 3.8-4.0 ppm (m, 4H)δ ~ 3.8 ppm (s, 3H)δ ~ 3.0 ppm (d, 2H) | Protons on the phenyl ring ortho to the benzyl group.Protons on the phenyl ring ortho to the methoxy group.Acetal proton (H-2 of dioxolane).Ethylene glycol protons of the dioxolane ring.Methoxy (-OCH₃) group protons.Benzylic methylene (-CH₂-) protons. |
| ¹³C NMR | δ ~ 158-160 ppmδ ~ 130-131 ppmδ ~ 129-130 ppmδ ~ 113-114 ppmδ ~ 102-104 ppmδ ~ 64-66 ppmδ ~ 55-56 ppmδ ~ 40-42 ppm | Quaternary aromatic carbon attached to the methoxy group.Aromatic CH carbons ortho to the benzyl group.Quaternary aromatic carbon attached to the benzyl group.Aromatic CH carbons ortho to the methoxy group.Acetal carbon (C-2 of dioxolane).Ethylene glycol carbons (C-4, C-5 of dioxolane).Methoxy (-OCH₃) carbon.Benzylic methylene (-CH₂-) carbon. |
| IR (Infrared) | ~ 2850-3000 cm⁻¹~ 1610, 1510 cm⁻¹~ 1250 cm⁻¹ (strong)~ 1100-1150 cm⁻¹ (strong) | C-H stretching (aliphatic and aromatic).C=C stretching of the aromatic ring.Asymmetric C-O-C stretching (aryl ether).Symmetric C-O-C stretching (acetal). |
| Mass Spec (MS) | m/z = 194 (M⁺)m/z = 121 (base peak)m/z = 73 | Molecular ion peak.Fragment corresponding to the 4-methoxybenzyl cation [CH₂C₆H₄OCH₃]⁺.Fragment corresponding to the dioxolanyl cation [C₃H₅O₂]⁺. |
Synthesis and Purification Protocol
4.1 Reaction Principle
The synthesis of 2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane is a classic example of acetal formation. It involves the acid-catalyzed condensation of (4-methoxyphenyl)acetaldehyde with ethylene glycol. The reaction is reversible, and to drive the equilibrium toward the product, the water generated during the reaction must be continuously removed.[6][7]
4.2 Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane.
4.3 Detailed Step-by-Step Protocol
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Equipment Setup: Equip a round-bottom flask with a Dean-Stark apparatus, a condenser, a magnetic stirrer, and a heating mantle.
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Charging Reactants: To the flask, add (4-methoxyphenyl)acetaldehyde (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq), and a sufficient volume of toluene to allow for efficient stirring and reflux.
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Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected, indicating the reaction is complete. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[6]
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Extraction: Wash the organic layer sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil by vacuum distillation to yield the pure 2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane.
4.4 Rationale for Experimental Choices
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Catalyst: p-TsOH is a strong, non-volatile acid that is effective for acetalization and easily neutralized and removed during workup.
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Solvent & Water Removal: Toluene is used as it forms a low-boiling azeotrope with water, facilitating its removal via the Dean-Stark trap, which is critical to drive the reversible reaction to completion.[6]
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Neutralization: The acidic catalyst must be neutralized before distillation to prevent the reverse reaction (hydrolysis) from occurring at elevated temperatures.
Chemical Reactivity and Stability
5.1 Acetal Group Reactivity
The core reactivity of the molecule is dictated by the 1,3-dioxolane ring, which functions as a cyclic acetal.[6]
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Stability: The acetal is highly stable to strong bases (e.g., hydroxides, alkoxides), organometallic reagents (e.g., Grignard, organolithium reagents), hydrides (e.g., LiAlH₄, NaBH₄), and oxidizing agents that do not operate under acidic conditions. This stability is the cornerstone of its utility as a protecting group.[8]
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Lability: The acetal is labile under acidic conditions. The presence of an acid catalyst and water will lead to hydrolysis, regenerating the parent aldehyde and ethylene glycol.[9]
5.2 Deprotection (Hydrolysis) Protocol
The regeneration of the aldehyde from its dioxolane-protected form is a straightforward hydrolysis reaction.
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Reaction Setup: Dissolve the 2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane in a mixture of an organic co-solvent (e.g., acetone, THF) and an aqueous acid solution (e.g., dilute HCl or H₂SO₄).
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Reaction: Stir the mixture at room temperature or with gentle heating. A large excess of water is used to ensure the equilibrium favors the hydrolysis products.
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Monitoring: Monitor the disappearance of the starting material by TLC or GC.
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Workup: Once the reaction is complete, neutralize the acid with a mild base (e.g., NaHCO₃ solution) and extract the product aldehyde with an appropriate organic solvent (e.g., ethyl acetate). Dry and concentrate the organic phase to isolate the deprotected aldehyde.
5.3 Deprotection Mechanism Diagram
Caption: Simplified mechanism for the acid-catalyzed hydrolysis of the dioxolane.
Applications in Research and Drug Development
The unique stability profile of 2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane makes it a valuable intermediate in several areas.
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Carbonyl Protection: Its most frequent application is the protection of the (4-methoxyphenyl)acetaldehyde carbonyl group during multi-step synthesis. This allows chemists to perform reactions on other parts of a molecule that would otherwise be incompatible with a free aldehyde.[8][10]
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Pharmaceutical Intermediates: The 4-methoxyphenyl moiety is a common structural feature in a wide range of pharmaceuticals. This compound serves as a key building block for introducing this fragment while masking a reactive aldehyde.[8]
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Bioactivity of the Dioxolane Ring: The 1,3-dioxolane ring itself is not merely an inert scaffold. It is present in numerous natural and synthetic drugs and can contribute to or enhance biological activity, including anticancer, antiviral, and antibacterial properties.[11] Some derivatives have been synthesized and investigated as modulators to overcome multidrug resistance (MDR) in cancer chemotherapy by interacting with P-glycoprotein.[12][13]
Safety, Handling, and Storage
No specific safety data sheet (SDS) is widely available for 2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane. The following information is based on data for structurally related dioxolanes and general laboratory safety principles.[3][14][15]
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Hazard Identification: Assumed to be a combustible liquid. May cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation.
-
Personal Protective Equipment (PPE):
-
Handling: Keep away from heat, sparks, and open flames. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor. Handle in accordance with good industrial hygiene and safety practices.[15][17]
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Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
-
First Aid Measures:
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Inhalation: Move to fresh air.
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[16]
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Conclusion
2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane is a valuable synthetic intermediate whose chemical properties are dominated by the stability of its cyclic acetal structure. Its primary role as a protecting group for aldehydes is well-established, enabling complex molecular architectures to be assembled efficiently. The presence of the methoxyphenyl group and the dioxolane ring, both common motifs in bioactive molecules, suggests its potential as a key building block in modern drug discovery and development programs. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research setting.
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